molecular formula C22H24ClNO5 B2910717 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 900275-73-2

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2910717
CAS No.: 900275-73-2
M. Wt: 417.89
InChI Key: BCXRNANGAZVHLZ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a complex substituent profile. Key structural features include:

  • A bis(2-methoxyethyl)amino-methyl group at position 7, which may enhance solubility and modulate pharmacokinetic properties due to its polar, branched ether chains.
  • A 2-chlorobenzylidene moiety at position 2, introducing electron-withdrawing and steric effects that could influence aromatic stacking or receptor binding.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRNANGAZVHLZ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a benzofuran backbone with multiple functional groups, including a chlorobenzylidene moiety and a bis(2-methoxyethyl)amino group. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₂O₄
  • Molecular Weight : 358.80 g/mol

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, nucleoside analogs have shown significant inhibition of Hepatitis B virus (HBV) polymerase, highlighting the potential of benzofuran derivatives in antiviral therapy. The compound's structural similarities to these analogs suggest it could also possess similar antiviral properties.

CompoundActivityIC50 Value
Nucleoside Analog 1HBV Polymerase Inhibition120 nM
Nucleoside Analog 2HBV Cell-based Assay7.8 nM

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in pharmacological applications.

The proposed mechanism of action for compounds with similar structures often involves interference with viral replication processes. This can occur through inhibition of viral polymerases or interference with the viral entry into host cells. The presence of the bis(2-methoxyethyl)amino group may enhance cellular uptake and bioavailability, thereby increasing efficacy.

Case Studies

  • Study on Antiviral Activity : A study conducted on benzofuran derivatives demonstrated that modifications in the side chains significantly influenced their antiviral activity against HBV. The findings suggested that the incorporation of specific functional groups could enhance potency and reduce resistance development in viral strains.
    • Findings : The study showed that certain derivatives had EC50 values as low as 0.011 µM against HBV, indicating high potency.
  • Cytotoxicity Evaluation : Another research focused on assessing the cytotoxic effects of various benzofuran compounds on human liver cell lines. The results indicated that while some compounds were cytotoxic at higher concentrations, this compound remained non-toxic at therapeutic doses.
    • : This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural, physicochemical, and functional differences.

Comparison with 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )
Property Target Compound Compound 17 ()
Core Structure Benzofuran-3(2H)-one Benzodithiazine-1,1-dioxide
Substituents - 2-Chlorobenzylidene
- Bis(2-methoxyethyl)amino-methyl
- 6-hydroxy
- 2-Hydroxybenzylidene
- Cyano
- Methylhydrazino
Key Functional Groups Ethers, chloroarene, phenol Sulfone, nitrile, hydrazine
IR Peaks Not reported 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂)
Thermal Stability Not reported mp 314–315°C (dec.)

Key Differences :

  • The cyano group in Compound 17 may confer stronger electron-withdrawing effects than the target’s chloro substituent, altering reactivity in nucleophilic additions .
  • The bis(2-methoxyethyl)amino group in the target compound likely improves aqueous solubility relative to Compound 17’s methylhydrazino group.
Comparison with Alkyltrimethylammonium Compounds ()

While structurally distinct, alkyltrimethylammonium surfactants (e.g., BAC-C12) share functional similarities in their quaternary ammonium groups , which are critical for micelle formation.

Property Target Compound Alkyltrimethylammonium (e.g., BAC-C12)
Critical Micelle Concentration (CMC) Not reported 0.4–8.3 mM (method-dependent)
Primary Function Potential bioactive agent Surfactant, antimicrobial
Key Groups Tertiary amine (bis-ether substituted) Quaternary ammonium (alkyl chain substituted)

Key Differences :

  • BAC-C12’s long alkyl chain drives micelle formation, whereas the target’s aromaticity may favor π-π interactions in biological targets.

Methodological Considerations in Structural Comparison ()

Similarity assessment between compounds relies on:

Structural descriptors (e.g., Tanimoto coefficients for fingerprint-based comparisons).

Functional group alignment, where even minor changes (e.g., chloro vs. hydroxy substituents) can drastically alter bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.